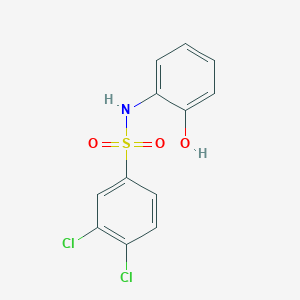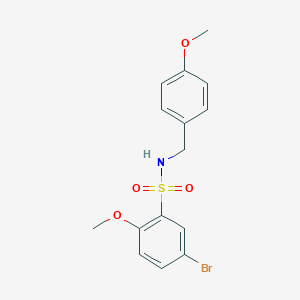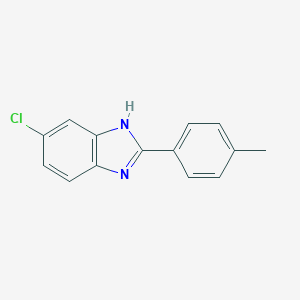
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H9Cl2NO3S and a molecular weight of 318.18 . The structure of the compound includes two aromatic rings tilted relative to each other .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” consists of two aromatic rings, a sulfonamide group, and a hydroxyphenyl group . The two aromatic rings are tilted relative to each other .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory, and even anti-COVID-19 properties . Given the structural similarity, 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide could potentially be explored for similar pharmacological applications.
Antioxidant Activity
Some tertiary sulfonamides have been recognized as antioxidants that can prevent or minimize oxidative damage associated with oxidative-stress-related diseases . This compound may serve as a scaffold for developing new antioxidant drugs.
Catalysis
Organosulfur compounds with sulfur–nitrogen bonds have found applications in catalysis for various chemical reactions . The subject compound could be investigated for its catalytic efficiency in different organic synthesis processes.
Polymer Chemistry
Sulfonamides have been applied as building blocks in polymer chemistry due to their stability and reactive functional groups . This compound could be utilized in the synthesis of novel polymers with specific properties.
Medical Chemistry Building Blocks
Sulfonamides serve as valuable building blocks in medical chemistry for the synthesis of more complex molecules . 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide might be used to create new compounds with potential therapeutic effects.
Agricultural Chemistry
Due to their biological activity, sulfonamides are also used in agrochemicals . The compound could be explored for use in pest control or as a growth regulator in agricultural settings.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-9-6-5-8(7-10(9)14)19(17,18)15-11-3-1-2-4-12(11)16/h1-7,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFGMSPKJXLVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B350497.png)


![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B350534.png)


![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B350599.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)
![3,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B350607.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B350610.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350620.png)
